Thiacloprid

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

Thiacloprid is a synthetic insecticide belonging to the neonicotinoid class, characterized by its mechanism of action that disrupts the nervous system of insects. It functions primarily by stimulating nicotinic acetylcholine receptors, leading to paralysis and death of target pests. Developed by Bayer CropScience, thiacloprid is effective against a variety of agricultural pests, particularly aphids and whiteflies, making it a valuable tool in crop protection .

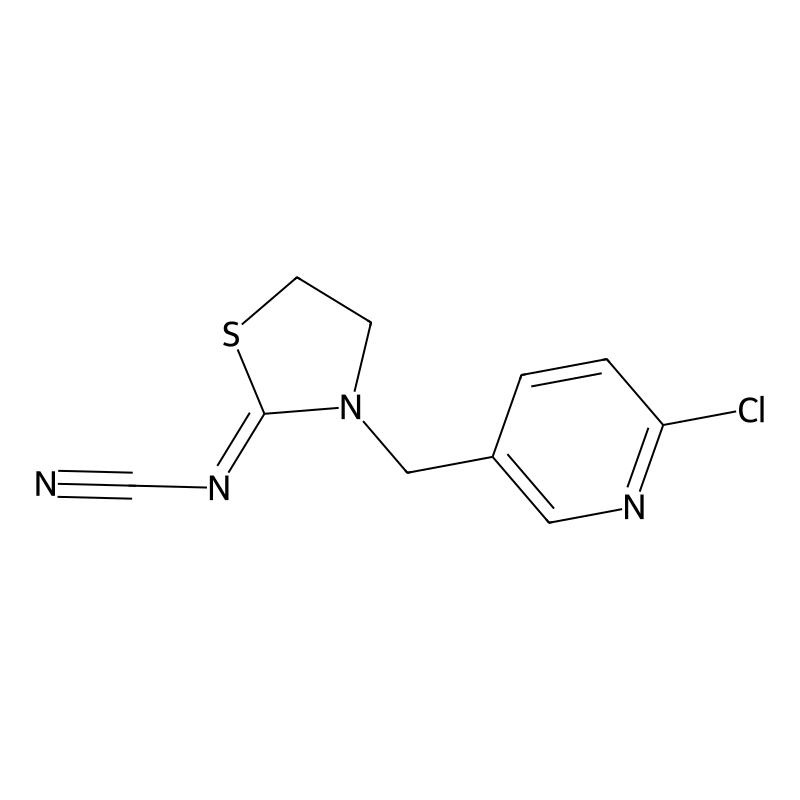

The chemical formula of thiacloprid is , with a molecular weight of approximately 252.73 g/mol. It appears as a yellowish crystalline powder and has a melting point of 136 °C. Thiacloprid is stable under normal conditions but can degrade under specific environmental factors such as high pH levels .

Additionally, metabolic reactions in organisms can lead to the formation of several metabolites, including YRC 2894 amide and YRC 2894 sulfonic acid, which may have different toxicological profiles compared to the parent compound .

Thiacloprid exhibits significant biological activity as an insecticide. Its primary mode of action involves binding to nicotinic acetylcholine receptors in insects, causing overstimulation and subsequent paralysis. This mechanism is similar to other neonicotinoids but differs in its specific receptor affinity and toxicity profiles .

Research has indicated that thiacloprid can also have cytotoxic effects on human cells, particularly through DNA destabilization mechanisms. Studies have shown that it can alter the structure and stability of DNA in human lymphocytes, suggesting potential genotoxic effects . Moreover, thiacloprid has been identified as harmful to non-target organisms such as bees, affecting their foraging behavior and reproductive success .

Thiacloprid can be synthesized through various chemical pathways involving the reaction of 6-chloropyridine-3-carboxaldehyde with thiazolidine derivatives. The synthesis typically involves multiple steps including cyclization and functional group modifications to yield the final product. The precise methods may vary based on industrial or laboratory practices but generally focus on achieving high purity and yield .

Thiacloprid is primarily used in agriculture as an insecticide for controlling a range of pests on crops such as fruits, vegetables, and ornamental plants. Its effectiveness against sucking and chewing insects makes it particularly valuable for farmers aiming to protect their yields from pest damage .

Studies investigating the interactions of thiacloprid with various biological systems have highlighted its potential toxicity beyond target pests. For example, research has demonstrated that thiacloprid can disrupt DNA structures in human cells, indicating possible cytotoxic effects . Additionally, interaction studies with non-target species have shown that thiacloprid can impair learning and memory functions in honeybees, affecting their behavior and survival rates in natural settings .

Similar Compounds: Comparison with Other Compounds

Thiacloprid shares structural similarities with other neonicotinoid insecticides but possesses unique properties that differentiate it from its counterparts. Here are some similar compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Imidacloprid | C₁₃H₁₈ClN₃O₃ | High acute toxicity to bees; broad-spectrum activity |

| Clothianidin | C₁₁H₁₄ClN₃O₂ | Lower toxicity to bees; used for seed treatment |

| Acetamiprid | C₁₁H₁₁ClN₄O | Less persistent; lower toxicity profile |

| Thiamethoxam | C₁₂H₁₅ClN₄O₃S | Highly effective against sap-sucking insects; systemic properties |

Uniqueness of Thiacloprid: Thiacloprid's unique thiazolidine ring structure contributes to its specific binding affinity for nicotinic receptors compared to other neonicotinoids. Additionally, its moderate toxicity profile allows for targeted applications while raising concerns over its ecological impact on non-target species like pollinators .

Thiacloprid synthesis involves several established synthetic pathways, with two primary routes documented in recent patent literature. The fundamental synthetic approach centers on the coupling of 2-cyanoimino-1,3-thiazolidine with 2-chloro-5-chloromethylpyridine, though the methodologies for accessing the key thiazolidine intermediate vary significantly [1] [2].

The traditional multi-step route involves a four-stage process beginning with cyanamide, liquid caustic soda, and carbon disulfide. This pathway proceeds through the formation of a disodium salt intermediate, followed by conversion to N-cyanoimino-S,S-dimethyl dithiocarbonate using dimethyl sulfate. The third step involves cyclization with cysteamine hydrochloride to form 2-cyanoimino-1,3-thiazolidine, which then undergoes final coupling with 2-chloro-5-chloromethylpyridine [2].

The novel direct coupling route represents a significant advancement in synthetic efficiency. This approach directly combines 2-cyanoimino-1,3-thiazolidine with 2-chloro-5-chloromethylpyridine in the presence of organic bases such as tetramethylguanidine or N,N-dimethylguanidine. The reaction proceeds under mild conditions (20-50 degrees Celsius) with reaction times ranging from 5 to 15 hours [1].

Critical to both synthetic pathways is the stereochemical control of the C=N group in thiacloprid, with industrial production targeting the Z-isomer configuration. The FAO evaluation confirmed that commercial thiacloprid consists of the Z-isomer, which exhibits superior insecticidal activity compared to the E-isomer [3].

Catalytic Systems and Reaction Optimization

Catalytic system selection profoundly influences both reaction efficiency and economic viability in thiacloprid production. Recent developments have focused on replacing traditional phase transfer catalysts with more effective organic base systems.

Phase Transfer Catalysis Systems in the traditional route employ tetrabutylammonium bromide as a superior alternative to benzyl trimethyl ammonium chloride. Tetrabutylammonium bromide offers several advantages: it can be recovered and reused through simple filtration, costs significantly less than alternatives, and enhances reaction rates by facilitating chloride participation in the reaction mechanism. Loading levels range from 0.1 to 2 grams per mole of cyanamide, with optimal performance achieved at the higher end of this range [2].

Organic Base Systems represent the most significant advancement in thiacloprid synthesis optimization. Tetramethylguanidine emerges as the most effective base, achieving yields of 95-97.6 percent compared to 92.5-92.6 percent with N,N-dimethylguanidine. These guanidine bases function through nucleophilic activation of the thiazolidine nitrogen, facilitating efficient coupling with the chloromethylpyridine electrophile [1].

The temperature optimization profile varies significantly between catalytic systems. Phase transfer catalysis requires careful temperature control during carbon disulfide addition (5-20 degrees Celsius) followed by heating to 30-60 degrees Celsius. Organic base systems operate effectively across a broader temperature range (20-50 degrees Celsius), with optimal yields achieved at moderate temperatures that balance reaction rate and selectivity [1] [2].

Solvent effects play a crucial role in catalytic system optimization. Alcoholic solvents (methanol, ethanol, butanol) generally provide superior results compared to chlorinated solvents, though methylene chloride can achieve exceptional yields (95.8-97.6 percent) when combined with tetramethylguanidine. The choice of solvent significantly impacts both the catalytic system efficiency and downstream purification requirements [1].

Purification Techniques and Yield Maximization

Purification methodology directly correlates with final product quality and overall process economics. Modern thiacloprid production employs solvent-dependent purification strategies that maximize both yield and purity while minimizing waste generation.

Recrystallization Protocols constitute the primary purification approach for thiacloprid. When alcoholic solvents are employed in synthesis, direct water addition (water to alcohol ratio of 1-4:1) facilitates effective recrystallization, achieving product purities of 97-98 percent. For chlorinated solvent systems, evaporation under reduced pressure followed by recrystallization from alcohol-water mixtures (20-50 percent alcohol concentration) optimizes purification efficiency [1].

Extraction-Based Purification in the traditional route employs a two-stage chloroform extraction process for intermediate purification. The first extraction uses 50-90 milliliters chloroform per mole of N-cyanoimino-S,S-dimethyl dithiocarbonate, followed by a second extraction with 10-30 milliliters per mole. This approach eliminates the need for crystallization and drying of intermediates, reducing product losses and simplifying operations [2].

Solvent Recovery Systems significantly impact process economics and environmental performance. Methanol recovery achieves greater than 99 percent efficiency through rectification, making it economically attractive compared to n-butanol systems where water contamination reduces recovery efficiency to 60-80 percent. Chloroform recovery through vacuum distillation (40-60 degrees Celsius under reduced pressure) enables effective solvent recycling in extraction-based purification [1] [2].

Hot Water Washing serves as a critical final purification step, removing ionic impurities and residual organic bases. Multiple washes at 50-80 degrees Celsius ensure complete removal of guanidine hydrochloride salts and other water-soluble impurities. This step is particularly important when tetramethylguanidine is employed, as complete salt removal requires thorough aqueous extraction [1].

Yield Optimization Strategies integrate synthetic and purification considerations. The novel tetramethylguanidine-butanol system achieves the highest overall yields (95.0-97.4 percent) while maintaining excellent product purity (97.5-98.4 percent). Process integration eliminates intermediate isolation steps, reducing material losses and improving atom economy [1].

Byproduct Formation and Quality Control Metrics

Quality control in thiacloprid production requires comprehensive monitoring of byproduct formation pathways and implementation of analytical methods capable of detecting trace impurities that could affect product performance or safety.

Primary Byproduct Categories include unreacted starting materials, hydrolytic degradation products, and oxidation byproducts. Unreacted 2-chloro-5-chloromethylpyridine represents the most significant potential impurity, with specifications requiring less than 1 percent residual content as determined by high-performance liquid chromatography area normalization methods [1].

Hydrolytic Degradation Pathways can generate cyanamide derivatives through base-catalyzed hydrolysis of the cyanoimino group. Control strategies include careful pH monitoring (maintaining pH between 7-11 during final coupling) and precise reaction time control to minimize exposure to hydrolytic conditions. Nuclear magnetic resonance and mass spectrometry analysis provide sensitive detection of these hydrolytic byproducts [1].

Oxidative Byproduct Formation primarily affects the sulfur atom in the thiazolidine ring, potentially generating sulfoxides or sulfones that could impact insecticidal activity. Prevention requires maintenance of inert atmosphere conditions during synthesis and storage, particularly during elevated temperature operations. Liquid chromatography-mass spectrometry methods enable detection and quantification of these oxidized species [4].

N-Nitrosamine Considerations were evaluated during FAO specification development, but manufacturing process analysis indicated that nitrosamine formation is highly unlikely under normal production conditions. The synthetic pathways employed do not involve nitrosating agents or conditions conducive to nitrosamine formation, eliminating this as a relevant quality concern [3].

Analytical Quality Control Protocols encompass both identity verification and quantitative analysis. High-performance liquid chromatography retention time analysis and proton nuclear magnetic resonance spectroscopy serve as primary identity tests. Quantitative analysis employs validated CIPAC methods achieving precision suitable for specification compliance verification [3].

Specification Limits and Tolerance Criteria for technical material require minimum thiacloprid content of 975 grams per kilogram, with no relevant impurities designated above 1 gram per kilogram levels. Mass balance data from industrial production consistently achieves 997.2-1001.09 grams per kilogram total accountability, demonstrating excellent process control and analytical accuracy [3].

Residual Catalyst Monitoring ensures complete removal of organic bases and phase transfer catalysts. The guanidine-based systems facilitate this through their high water solubility, enabling quantitative removal during aqueous washing steps. Residual analysis employs ion chromatography or liquid chromatography methods capable of detecting parts-per-million levels of these catalytic species [1].